molecular formula C10H15BN2O2 B2529031 (4-Cyclohexylpyrimidin-5-yl)boronic acid CAS No. 2377609-39-5

(4-Cyclohexylpyrimidin-5-yl)boronic acid

Cat. No.: B2529031
CAS No.: 2377609-39-5
M. Wt: 206.05
InChI Key: CWJXJRQZZDWOTR-UHFFFAOYSA-N
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Description

(4-Cyclohexylpyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrimidine ring substituted with a cyclohexyl group

Mechanism of Action

Target of Action

The primary targets of (4-Cyclohexylpyrimidin-5-yl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This compound is known to interact with formally nucleophilic organic groups, which are transferred from boron to palladium . Additionally, boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols .

Mode of Action

This compound operates through a process known as Suzuki–Miyaura (SM) cross-coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura (SM) cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the main mechanism by which boronic acids are metabolised is deboronation, yielding boric acid . Boric acid has low toxicity in humans, with lethal doses comparable to that of sodium chloride, common table salt .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Action Environment

The action of this compound is influenced by various environmental factors. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes, also contribute to the efficacy and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclohexylpyrimidin-5-yl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: (4-Cyclohexylpyrimidin-5-yl)boronic acid is unique due to the combination of the cyclohexyl group and the pyrimidine ring, which provides distinct chemical properties and potential biological activities. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with simpler boronic acids .

Properties

IUPAC Name

(4-cyclohexylpyrimidin-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c14-11(15)9-6-12-7-13-10(9)8-4-2-1-3-5-8/h6-8,14-15H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJXJRQZZDWOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1C2CCCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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